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molecular formula C11H10FNO6 B8779306 Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester

Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester

Cat. No. B8779306
M. Wt: 271.20 g/mol
InChI Key: YGMYINIHIYQFHB-UHFFFAOYSA-N
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Patent
US06130238

Procedure details

Sodium hydride (2.6 g) and 14.5 g of dimethylmalonate was stirred and heated to 100° C. in 160 mL dimethylsulfoxide for 1.0 hour. The mixture was cooled to room temperature, 7.95 g of 2,5-difluoronitrobenzene were added and mixture stirred for 30 minutes. The mixture was then heated to 100° C. for 1.0 hour, cooled to room temperature and poured into 400 mL of saturated ammonium chloride solution. The mixture was extracted with 200 mL of ethyl acetate and the organic layer washed with brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was crystallized from methanol to give 24.4 g (80% yield) of dimethyl 4-fluoro-2-nitrophenylmalonate as a white solid, Rf 0.2 on thin layer chromatography (ethyl acetate:hexane 1:6, silica gel). The filtrate was concentrated and chromatographed on a column of silica gel (ethyl acetate:hexane 1:8) to give an additional 5.03 g of dimethyl 4-fluoro-2-nitro-phenylmalonate, for a total of 29.5 g (96% yield).
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
7.95 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].CC(C)([C:8]([O-:10])=[O:9])C([O-])=O.F[C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[N+:20]([O-:22])=[O:21].[Cl-].[NH4+].[C:25]([O:28][CH2:29]C)(=[O:27])[CH3:26].[CH3:31]CCCCC>CS(C)=O>[F:19][C:16]1[CH:17]=[CH:18][C:13]([CH:26]([C:8]([O:10][CH3:31])=[O:9])[C:25]([O:28][CH3:29])=[O:27])=[C:14]([N+:20]([O-:22])=[O:21])[CH:15]=1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
14.5 g
Type
reactant
Smiles
CC(C(=O)[O-])(C(=O)[O-])C
Step Three
Name
Quantity
7.95 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)[N+](=O)[O-]
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
160 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 100° C. for 1.0 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 200 mL of ethyl acetate
WASH
Type
WASH
Details
the organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 24.4 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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